molecular formula C8H7BrO3 B154939 4-Bromophenoxyacetic acid CAS No. 1878-91-7

4-Bromophenoxyacetic acid

Cat. No.: B154939
CAS No.: 1878-91-7
M. Wt: 231.04 g/mol
InChI Key: SZEBGAQWWSUOHT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromophenoxyacetic acid can be synthesized through several methods. One common approach involves the reaction of 4-bromophenol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction typically proceeds as follows: [ \text{C}_6\text{H}_4\text{BrOH} + \text{ClCH}_2\text{COOH} \rightarrow \text{C}_6\text{H}_4\text{BrOCH}_2\text{COOH} + \text{HCl} ]

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is typically purified through recrystallization or other suitable methods .

Chemical Reactions Analysis

Types of Reactions: 4-Bromophenoxyacetic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The phenoxy group can undergo oxidation to form corresponding quinones.

    Reduction Reactions: The carboxylic acid group can be reduced to form alcohols.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products:

Comparison with Similar Compounds

4-Bromophenoxyacetic acid can be compared with other phenoxyacetic acid derivatives such as:

    2,4-Dichlorophenoxyacetic Acid (2,4-D): Widely used as a herbicide, 2,4-D is known for its selective action against broadleaf weeds.

    2,4,5-Trichlorophenoxyacetic Acid (2,4,5-T): Another herbicide with similar applications but with different environmental and health impacts.

    MCPA (2-Methyl-4-chlorophenoxyacetic Acid): Used for controlling broadleaf weeds in cereal crops.

Uniqueness: this compound is unique due to its bromine atom, which enhances its antimicrobial properties and makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

2-(4-bromophenoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO3/c9-6-1-3-7(4-2-6)12-5-8(10)11/h1-4H,5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZEBGAQWWSUOHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2062034
Record name Acetic acid, (4-bromophenoxy)-
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Molecular Weight

231.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1878-91-7
Record name 2-(4-Bromophenoxy)acetic acid
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Record name (4-Bromophenoxy)acetic acid
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Record name (4-Bromophenoxy)acetic acid
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Record name Acetic acid, 2-(4-bromophenoxy)-
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Record name Acetic acid, (4-bromophenoxy)-
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Record name (4-Bromophenoxy)acetic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structural characterization of 4-Bromophenoxyacetic acid?

A: this compound is an organic compound with the molecular formula C8H7BrO3 and a molecular weight of 247.07 g/mol. While the provided abstracts don't provide detailed spectroscopic data, research indicates characteristic peaks in infrared (FT-IR) and Raman spectra, which can be analyzed to identify functional groups and structural features [].

Q2: How is this compound detected and quantified in real-world samples?

A: A recent study demonstrated the electrochemical determination of this compound using a CeO2-decorated electrochemical exfoliated graphene (eGr) composite sensor []. This sensor proved effective in detecting the compound in apple juice, highlighting its potential for monitoring plant growth regulators in agricultural products.

Q3: What are the applications of this compound derivatives in medicinal chemistry?

A: Research indicates that this compound serves as a precursor for synthesizing various benzimidazole derivatives [, , , , ]. These derivatives exhibit promising antibacterial and antifungal activities in vitro, making them potential candidates for developing new antimicrobial agents.

Q4: Have any studies investigated the structure-activity relationship (SAR) of this compound derivatives?

A: While the provided abstracts don't delve into specific SAR studies, research on synthesizing N-substituted 2-(4-bromophenoxymethyl)-1H-benzimidazole derivatives explores how modifications to the benzimidazole ring impact antimicrobial activity [, ]. This suggests ongoing efforts to understand the relationship between structure and biological activity in this class of compounds.

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